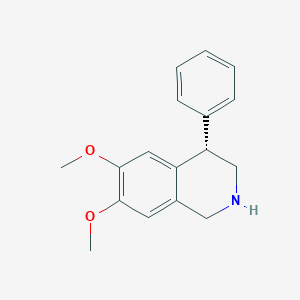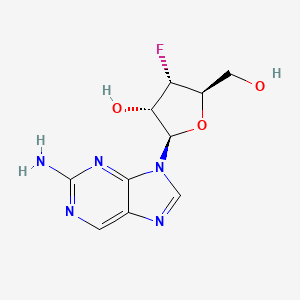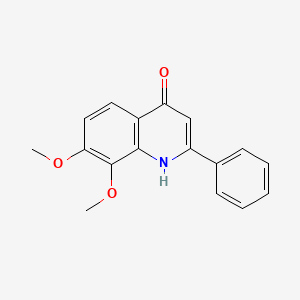
4-Quinolinol, 7,8-dimethoxy-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-DIMETHOXY-2-PHENYLQUINOLIN-4-OL typically involves the reaction of 4-hydroxy-2-quinolones with various reagents. One common method includes the reaction of 4-hydroxy-2-quinolones with bromine in acetic acid or chloroform, leading to the formation of quinoline derivatives . Another approach involves the use of Grignard reagents followed by dehydration of the intermediate phenolic compounds .
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale synthesis using transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to optimize yield and minimize environmental impact .
化学反応の分析
Types of Reactions: 7,8-DIMETHOXY-2-PHENYLQUINOLIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acids.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinoline ring
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or chloroform.
Reduction: Grignard reagents followed by dehydration.
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Oxidation: Quinoline-4-carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives
科学的研究の応用
7,8-DIMETHOXY-2-PHENYLQUINOLIN-4-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, catalysts, and materials
作用機序
The mechanism of action of 7,8-DIMETHOXY-2-PHENYLQUINOLIN-4-OL involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with various enzymes and receptors, contributing to its biological activities .
類似化合物との比較
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one: Demonstrates significant antitumor activity.
3,4-Diaryl-1,2-dihydro- and 1,2,3,4-tetrahydroquinolines: Key structures in various natural products with diverse pharmacological utilities.
Uniqueness: 7,8-DIMETHOXY-2-PHENYLQUINOLIN-4-OL stands out due to its specific substitution pattern on the quinoline ring, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives .
特性
CAS番号 |
825620-17-5 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
7,8-dimethoxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-8-12-14(19)10-13(11-6-4-3-5-7-11)18-16(12)17(15)21-2/h3-10H,1-2H3,(H,18,19) |
InChIキー |
FCXNUDGSCPEJRY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)



![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)
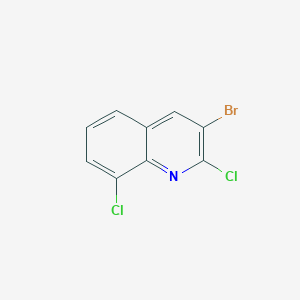
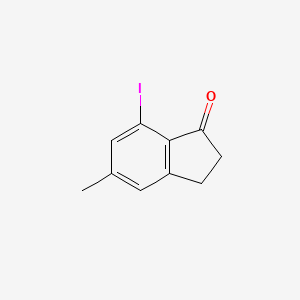
![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)
